molecular formula C13H10N2OS B14609521 N-Dibenzo[b,d]furan-1-ylthiourea CAS No. 60074-06-8

N-Dibenzo[b,d]furan-1-ylthiourea

Cat. No.: B14609521
CAS No.: 60074-06-8
M. Wt: 242.30 g/mol
InChI Key: DAUUFOMQCSDYTL-UHFFFAOYSA-N
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Description

N-Dibenzo[b,d]furan-1-ylthiourea is a heterocyclic organic compound that features a dibenzofuran moiety linked to a thiourea group. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, making it a versatile scaffold in organic synthesis . The incorporation of a thiourea group adds further functionality, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dibenzo[b,d]furan-1-ylthiourea typically involves the reaction of dibenzofuran derivatives with thiourea. One common method is the condensation of dibenzofuran-1-amine with isothiocyanates under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Dibenzo[b,d]furan-1-ylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated dibenzofuran derivatives.

Scientific Research Applications

N-Dibenzo[b,d]furan-1-ylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dibenzo[b,d]furan-1-ylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatases, blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dibenzo[b,d]furan-1-ylthiourea is unique due to the presence of both the dibenzofuran and thiourea functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60074-06-8

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

dibenzofuran-1-ylthiourea

InChI

InChI=1S/C13H10N2OS/c14-13(17)15-9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H3,14,15,17)

InChI Key

DAUUFOMQCSDYTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)NC(=S)N

Origin of Product

United States

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